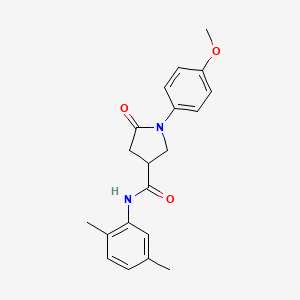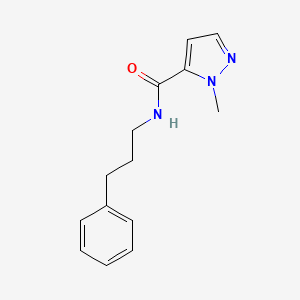![molecular formula C27H24BrN3O B5483237 (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5483237.png)
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reacted with 5-methyl-2-phenylpyrazol-3-one under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is studied for its potential as a pharmacophore. It can interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors makes it a promising candidate for the development of new drugs, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of (4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.
Heparinoid: A compound with structures similar to heparin.
Uniqueness
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is unique due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups. This unique structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
(4E)-4-[(E)-1-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrN3O/c1-19-26(27(32)31(29-19)24-7-5-4-6-8-24)25(21-12-14-22(28)15-13-21)18-11-20-9-16-23(17-10-20)30(2)3/h4-18H,1-3H3/b18-11+,26-25+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLXEJHWYJINH-OJVFEGSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C=CC2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(\C=C\C2=CC=C(C=C2)N(C)C)/C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(Z)-hex-5-en-2-ylideneamino]-3-nitrobenzamide](/img/structure/B5483165.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5483189.png)
![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-1-(2-pyridinylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5483193.png)
![(4E)-2-(2-chlorophenyl)-4-[[3-methoxy-4-(1-phenylethoxy)phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B5483198.png)

![3-(2-hydroxyphenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5483213.png)
![N-(3-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5483226.png)
![1-(4-BUTOXYPHENYL)-3-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5483230.png)

![N-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-cyclopentylacetamide](/img/structure/B5483244.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5483247.png)
![N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]acetamide](/img/structure/B5483253.png)
![1-[2-(dimethylamino)ethyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483256.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B5483265.png)
